1,3-Diiodo-5,5-dimethylhydantoin

Übersicht

Beschreibung

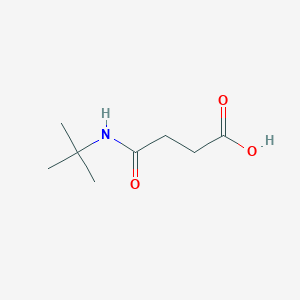

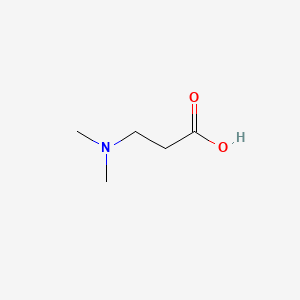

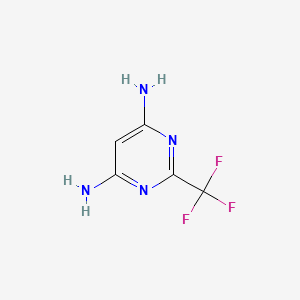

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a chemical reagent known for its utility in the iodination of various aromatic compounds. The reactivity of electrophilic iodine from DIH is influenced by the acidity of the medium, and it has been shown to be effective in organic solvents, successfully iodinating alkylbenzenes, aromatic amines, and phenyl ethers. The structure of the electrophilic iodine species generated from DIH in sulfuric acid has been a subject of discussion, indicating the complexity and versatility of this reagent in different chemical environments .

Synthesis Analysis

The synthesis of 1,3-diiodo-5,5-dimethylhydantoin is not directly described in the provided papers; however, there are insights into the synthesis of its bromo analogue, 1,3-dibromo-5,5-dimethylhydantoin (DBH). Various synthetic methods for DBH are described, including the use of sodium hydroxide, carbonate, and bicarbonate. The reaction pathways vary depending on the base used, which suggests that similar conditions could be adapted for the synthesis of DIH .

Molecular Structure Analysis

While the molecular structure of DIH is not explicitly analyzed in the provided papers, the structure of related compounds such as DBH and their interaction with other molecules is discussed. For example, the coordination behavior of 3-amino-5,5'-dimethylhydantoin with nickel and zinc ions has been studied, providing insights into the potential coordination chemistry of DIH with metal ions. DFT calculations and spectral characterization techniques such as UV-Vis and FTIR spectroscopy have been employed to understand these interactions .

Chemical Reactions Analysis

DIH is an efficient reagent for the iodination of aromatic compounds, with the reactivity of the iodine being controlled by the medium's acidity. Superelectrophilic iodine species are generated when DIH is dissolved in sulfuric acid, which readily reacts with electron-deficient arenes to form iodo derivatives in good yields . Similarly, DBH has been used as a catalyst in various synthesis reactions, such as the synthesis of xanthenes and dihydropyrimidinones, under solvent-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DIH are not directly detailed in the provided papers. However, the properties of DBH, a closely related compound, suggest that DIH would also be stable and commercially available, with the ability to act as a catalyst or reagent under various conditions, including solvent-free and mild conditions. The efficiency of DBH in promoting reactions and its practicality in synthesis imply that DIH would share similar advantageous properties .

Wissenschaftliche Forschungsanwendungen

Iodination of Aromatic Compounds

1,3-Diiodo-5,5-dimethylhydantoin (DIH) has demonstrated efficiency in iodinating various aromatic compounds. For instance, it successfully iodinates alkylbenzenes, aromatic amines, and phenyl ethers, especially when dissolved in organic solvents. The reactivity of electrophilic iodine from DIH is influenced by the medium's acidity, with its super electrophilic form reacting readily with electron-deficient arenes to form iodo derivatives (Chaikovskii et al., 2007).

Disulfide-Catalyzed Iodination

DIH, when catalyzed by disulfide, serves as an effective agent for the electrophilic iodination of electron-rich aromatic compounds under mild conditions. This method can be applied to a broad spectrum of compounds including acetanilide, anisole, imidazole, and pyrazole derivatives (Iida et al., 2019).

Promotion of Glycosylations

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), a variant of DIH, is recognized as an efficient activator for glycosidic bond formation in glycosylations. It has shown to achieve excellent yields in solution or automated glycan assembly on solid phase, particularly when combined with triflic acid or trimethylsilyl trifluoromethanesulfonate (Xu et al., 2017).

Sulfonylamidation of Alkylbenzenes

DIH has also been used in the α-sulfonylamidation of the benzylic position in alkylbenzenes. This process, involving treatment with p-toluenesulfonamide and DIH, yields α-p-toluenesulfonylamido)alkylbenzenes, showcasing a simple method for such transformations (Baba & Togo, 2010).

Oxidation of Urazoles

1,3-dichloro-5,5-dimethylhydantoin (DCH) and DBH, both related to DIH, have been effective as oxidizing agents for urazoles and bis-urazoles, converting them to triazolinediones under mild conditions with good yields (Zolfigol et al., 2005).

Wirkmechanismus

Target of Action

1,3-Diiodo-5,5-dimethylhydantoin (DIH) primarily targets aromatic compounds and alkenes . It is particularly effective on electron-rich aromatic compounds .

Mode of Action

DIH acts as an iodinating agent , introducing iodine atoms into other molecules . In the presence of a disulfide catalyst, DIH is activated as a Lewis base, promoting the iodination reaction . The reactivity of electrophilic iodine is controlled by the acidity of the medium .

Biochemical Pathways

The primary biochemical pathway affected by DIH is the iodination of aromatic compounds and alkenes . This iodination can lead to various downstream effects, depending on the specific compounds involved. For example, DIH can be used for the preparation of nitriles from corresponding alcohols and amines via oxidative conversion .

Result of Action

The primary result of DIH’s action is the iodination of target molecules . This can lead to the formation of various iodinated derivatives, including iodoarenes and iodinated alkenes . The iodination is generally highly regioselective and provides high yields of isolated products .

Action Environment

The action of DIH is influenced by the acidity of the medium . Superelectrophilic iodine generated upon dissolution of DIH in sulfuric acid readily reacts with electron-deficient arenes . The reaction conditions, including temperature and the presence of catalysts, can also significantly impact the efficacy and selectivity of DIH’s action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-diiodo-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6I2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZHCKRAHUPIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1I)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176865 | |

| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diiodo-5,5-dimethylhydantoin | |

CAS RN |

2232-12-4 | |

| Record name | 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2232-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diiodo-5,5-dimethylhydantoin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ML8GRH5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3-Diiodo-5,5-dimethylhydantoin?

A1: The molecular formula of DIH is C5H6I2N2O2, and its molecular weight is 379.92 g/mol. []

Q2: How does DIH function as an electrophilic iodinating reagent?

A2: DIH acts as a source of electrophilic iodine. The iodine atoms in DIH are polarized due to the electron-withdrawing effect of the adjacent carbonyl groups and nitrogen atoms. This polarization makes the iodine atoms susceptible to nucleophilic attack by electron-rich aromatic rings or other nucleophiles. [, ]

Q3: Can you provide an example of a reaction mechanism involving DIH?

A3: In the iodination of aromatic compounds, DIH reacts with the aromatic ring in an electrophilic aromatic substitution reaction. The electron-rich aromatic ring attacks one of the iodine atoms in DIH, forming a sigma complex. Subsequent loss of a proton regenerates the aromaticity, resulting in the iodinated product. [, ]

Q4: What are some common applications of DIH in organic synthesis?

A4: DIH is widely employed for the iodination of various substrates, including:

- Aromatic compounds: DIH efficiently iodinates electron-rich aromatic compounds like anisoles and anilines. [, , ]

- Alkenes: DIH can convert alkenes into 1,2-dioxetanes in the presence of appropriate reaction conditions. [, ]

- Alkynes: DIH facilitates controlled mono- and di-iodofluorination of alkynes in conjunction with HF-based reagents. []

- Aldehydes: DIH enables the oxidative conversion of aldehydes into various heterocycles, including 2-oxazolines and 2-imidazolines. [, , ]

- Alcohols and Amines: DIH facilitates the oxidative transformation of primary alcohols and primary, secondary, and tertiary amines into corresponding nitriles in aqueous ammonia. [, , ]

Q5: Can disulfides catalyze reactions involving DIH?

A5: Yes, disulfides have been shown to catalyze the electrophilic iodination of electron-rich aromatic compounds using DIH. They act as Lewis bases, activating DIH by coordinating to one of the iodine atoms. []

Q6: Are there examples of metal-catalyzed reactions using DIH?

A6: Yes, silver salts like silver acetate (AgOAc) have been used with DIH for the decarboxylative fluorodiiodination of alkynoic acids to generate fluoroalkenes. [] Similarly, palladium catalysts have been employed with DIH for remote meta-C-H functionalization reactions. []

Q7: How does irradiation influence reactions with DIH?

A7: Irradiation can facilitate radical reactions involving DIH. For example, 3,4-dihydro-2,1-benzothiazine 2,2-dioxides and chroman derivatives can be prepared from sulfonamides and alcohols, respectively, using DIH under irradiation conditions. [, , ]

Q8: Can DIH be used for iododecarboxylation reactions?

A8: Yes, DIH is effective for iododecarboxylation reactions. For instance, paraconic acids and β-carboxyl-γ-butyrolactams can be converted to α,β-unsaturated γ-butyrolactones and γ-butyrolactams, respectively, via decarboxylative iodination using DIH. [, ]

Q9: What are the recommended storage conditions for DIH?

A9: DIH should be stored at -20°C, protected from light and moisture, to maintain its stability. []

Q10: Is DIH compatible with all solvents?

A10: DIH exhibits limited solubility in solvents like dichloromethane and is insoluble in petroleum ether. It shows good solubility in acetone, but this should be approached with caution as DIH reacts with acetone at elevated temperatures to form iodoacetone. []

Q11: What are the safety considerations for handling DIH?

A11: DIH is an oxidizer and should be handled with care. It is corrosive and toxic to aquatic life. Appropriate personal protective equipment, such as gloves and eye protection, should be worn when handling this reagent. Work should be conducted in a well-ventilated area to minimize exposure. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dichlorobicyclo[4.1.0]heptane](/img/structure/B1295557.png)

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)

![Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1295561.png)